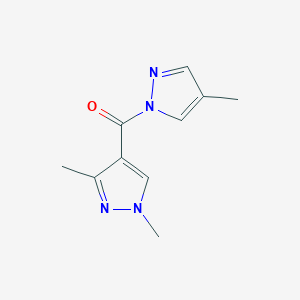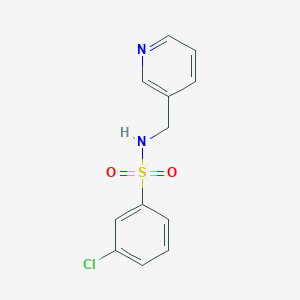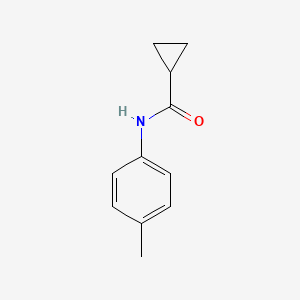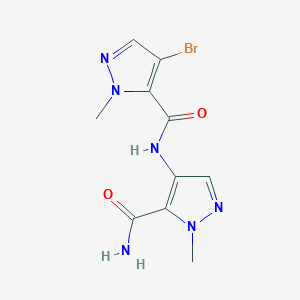
(1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, connected through a methanone linkage. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the acylation of 1,3-dimethyl-5-pyrazolone with 4-methyl-1H-pyrazole-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include carboxylic acids.
- Reduction products include methylene derivatives.
- Substitution products vary depending on the substituents introduced.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, pyrazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in the treatment of diseases.
類似化合物との比較
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Used as an intermediate in the synthesis of zolazepam.
(3,5-Dimethyl-1H-pyrazol-1-yl)(4-(3,4-dimethoxybenzylidene)amino)phenyl)methanone: Known for its potential as a corrosion inhibitor.
Uniqueness: (1,3-Dimethyl-1H-pyrazol-4-yl)(4-methyl-1H-pyrazol-1-yl)methanone stands out due to its dual pyrazole structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
(1,3-dimethylpyrazol-4-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C10H12N4O/c1-7-4-11-14(5-7)10(15)9-6-13(3)12-8(9)2/h4-6H,1-3H3 |
InChIキー |
PDKUOKBQLNCWNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C(=O)C2=CN(N=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-({[4-(morpholin-4-ylmethyl)phenyl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B14930805.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B14930814.png)
![[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B14930827.png)


![N-[2-(dimethylamino)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14930846.png)


![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B14930876.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14930878.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14930880.png)
